1-[(3-Chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine
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Overview
Description
1-[(3-Chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with 4-fluorobenzyl piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional groups .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs targeting various diseases, including allergies and microbial infections
Biological Studies: It has been used in studies investigating its effects on biological systems, including its antimicrobial and anti-inflammatory properties.
Pharmacology: The compound has been evaluated for its potential as an antihistamine and its ability to interact with histamine receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:
Histamine Receptors: The compound acts as an antagonist at histamine H1 receptors, blocking the effects of histamine and providing relief from allergic symptoms.
Antimicrobial Activity: It exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms, leading to cell death.
Anti-inflammatory Effects: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
1-[(3-Chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine can be compared with other similar compounds to highlight its uniqueness:
Levocetirizine: Both compounds are piperazine derivatives with antihistamine properties, but this compound has shown higher potency in some studies.
Diphenhydramine: While diphenhydramine is a classic antihistamine, the compound has fewer side effects and a different mechanism of action.
Other Piperazine Derivatives: The compound can be compared with other piperazine derivatives used in medicinal chemistry, such as aripiprazole and quetiapine, which have different therapeutic applications.
Similar Compounds
- Levocetirizine
- Diphenhydramine
- Aripiprazole
- Quetiapine
- Indole Derivatives : These compounds share some structural similarities and biological activities .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2/c19-17-3-1-2-16(12-17)14-22-10-8-21(9-11-22)13-15-4-6-18(20)7-5-15/h1-7,12H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMIBZWOYNIELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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